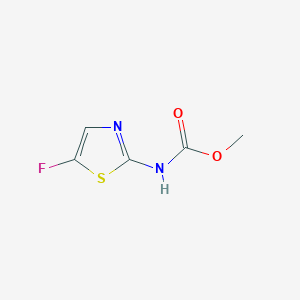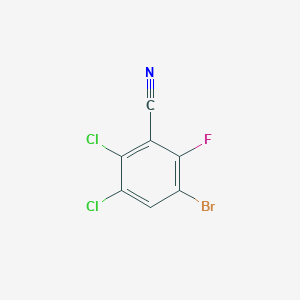
3-Bromo-5,6-dichloro-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-dichloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBrCl2FN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzonitrile precursor. For instance, starting from 2-fluorobenzonitrile, bromination and chlorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the selective introduction of halogens. The reaction conditions typically include the use of solvents like dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to prevent over-halogenation or side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,6-dichloro-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine) on the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrile group can direct the incoming electrophile to specific positions on the ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for converting the nitrile group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while reduction of the nitrile group will produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-dichloro-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms and the nitrile group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, influencing the electron density on the aromatic ring and directing electrophilic substitution reactions.
In biological systems, if the compound or its derivatives are used as bioactive molecules, they may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the structure-activity relationship (SAR) studies conducted for the specific application.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5,6-dichloro-2-fluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2-fluorobenzonitrile: Lacks the additional chlorine atoms, which can affect its reactivity and applications.
5-Chloro-2-fluorobenzonitrile: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
2,4-Dichlorobenzonitrile: Lacks both the bromine and fluorine atoms, resulting in different reactivity and uses.
Eigenschaften
Molekularformel |
C7HBrCl2FN |
|---|---|
Molekulargewicht |
268.89 g/mol |
IUPAC-Name |
5-bromo-2,3-dichloro-6-fluorobenzonitrile |
InChI |
InChI=1S/C7HBrCl2FN/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1H |
InChI-Schlüssel |
UEKSYUZPAXTYNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


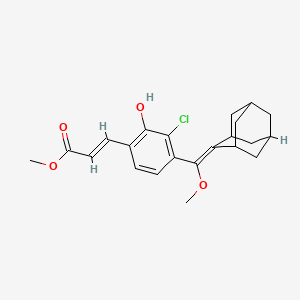
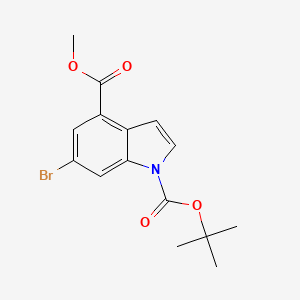
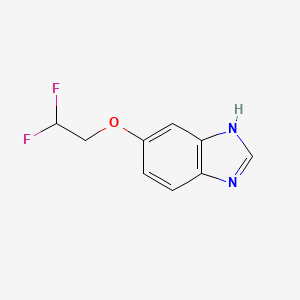


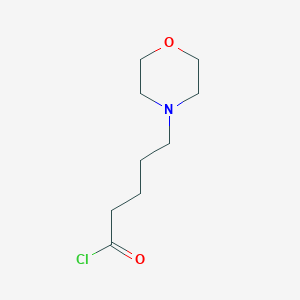

![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
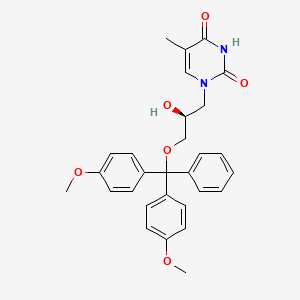
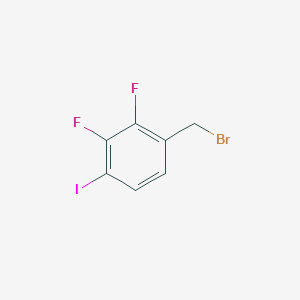
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
